molecular formula C13H20N2O B11791433 4-(4-Ethoxyphenyl)-1-methylpyrrolidin-3-amine

4-(4-Ethoxyphenyl)-1-methylpyrrolidin-3-amine

Cat. No.: B11791433
M. Wt: 220.31 g/mol
InChI Key: GQILZPOUUGGDAF-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-1-methylpyrrolidin-3-amine is an organic compound that belongs to the class of pyrrolidines This compound features a pyrrolidine ring substituted with an ethoxyphenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)-1-methylpyrrolidin-3-amine typically involves the reaction of 4-ethoxybenzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(4-Ethoxyphenyl)-1-methylpyrrolidin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-1-methylpyrrolidin-3-amine: Similar structure with a methoxy group instead of an ethoxy group.

    4-(4-Ethoxyphenyl)-1-methylpyrrolidin-2-amine: Similar structure with the amine group at a different position on the pyrrolidine ring.

Uniqueness

4-(4-Ethoxyphenyl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C13H20N2O/c1-3-16-11-6-4-10(5-7-11)12-8-15(2)9-13(12)14/h4-7,12-13H,3,8-9,14H2,1-2H3

InChI Key

GQILZPOUUGGDAF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CN(CC2N)C

Origin of Product

United States

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